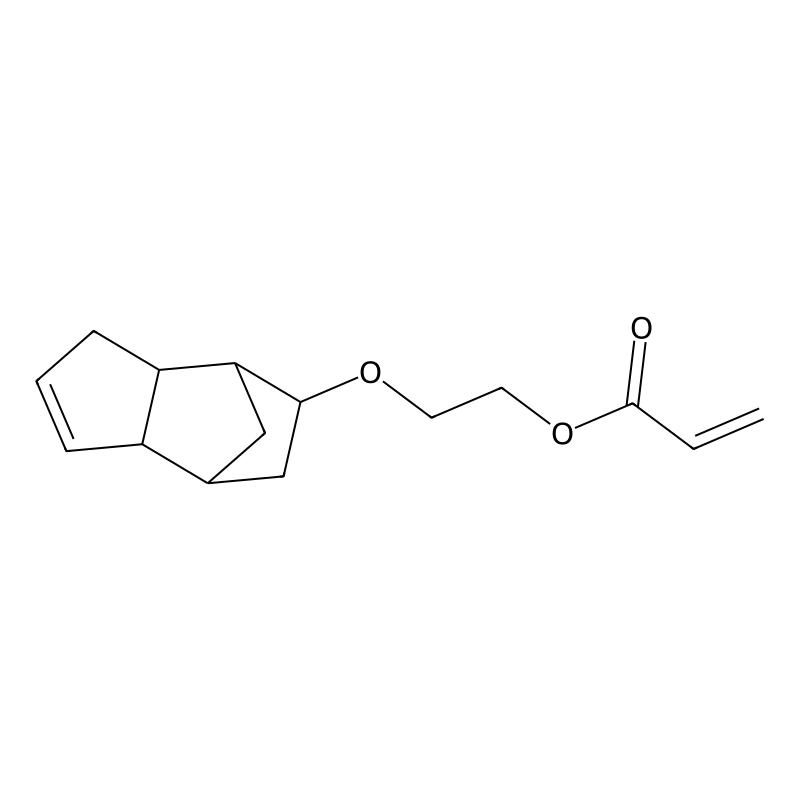Dicyclopentyloxyethyl acrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Dicyclopentyloxyethyl acrylate is a chemical compound characterized by its unique molecular structure, which includes an acrylate group linked to an ethyl ether chain and a dicyclopentyl group. Its molecular formula is and it is often used as a monomer in the synthesis of specialty polymers. The compound exhibits properties such as low skin irritation, low volatility, and excellent adhesion, making it valuable in various industrial applications.
Synthesis of Specialty Polymers:
DCPHEA acts as a valuable monomer for the synthesis of various specialty polymers due to its unique properties. These polymers possess characteristics like:
- Enhanced flexibility and resilience: The cyclopentyl rings in DCPHEA's structure contribute to increased flexibility in the resulting polymer chains. This makes them suitable for applications demanding elasticity and resistance to cracking [1].
- Improved adhesion properties: DCPHEA-based polymers can adhere strongly to various surfaces due to the presence of the ester group within the molecule [2]. This property makes them valuable in applications like coatings, adhesives, and binders.
Here are some references for the scientific properties of DCPHEA-based polymers:
- [1] "Synthesis of Novel Acrylate Monomers and Their Use in the Preparation of High Performance Polymeric Materials", European Polymer Journal (2010)
- [2] "Waterborne Polyurethanes Based on Dicyclopentenyl Containing Monomers", Journal of Applied Polymer Science (2007)
Cross-linking Agent in Polymer Networks:
DCPHEA can also function as a cross-linking agent in the formation of polymer networks. The presence of the acrylate group allows DCPHEA to react with other monomers containing complementary functional groups, leading to the formation of a more robust and interconnected polymer structure [3]. This cross-linking property is beneficial in applications requiring:
- Enhanced mechanical strength: Cross-linked polymers exhibit improved mechanical strength and dimensional stability compared to linear polymers [4].
- Reduced solvent susceptibility: The cross-linked structure minimizes the penetration of solvents into the polymer matrix, enhancing its resistance to chemical degradation [5].
Here are some references for the use of DCPHEA as a cross-linking agent:
- [3] "Dicyclopentenyloxyethyl Methacrylate as a Crosslinking Agent in Miniemulsion Polymerization of Poly(styrene-co-n-butyl acrylate)", Journal of Polymer Science (2000)
- [4] "Synthesis and Characterization of Crosslinked Poly(ethylene glycol) Networks for Biomedical Applications", Polymer Chemistry (2011)
- [5] "Solvent Resistant Polyurethanes Based on Hyperbranched Poly(ether amine)", Progress in Organic Coatings (2002)
- Polymerization: This compound can undergo radical polymerization to form homopolymers or copolymers with other monomers. The polymerization process is typically initiated by heat, light, or chemical catalysts such as azobisisobutyronitrile or benzoyl peroxide .
- Addition Reactions: The acrylate group can react with nucleophiles, such as amines or thiols, under mild conditions, leading to various functionalized products.
- Esterification and Transesterification: The ester functional group can participate in esterification reactions with alcohols or transesterification reactions with other esters .
These reactions are crucial for creating materials with tailored properties for specific applications.
Dicyclopentyloxyethyl acrylate is synthesized through several key steps:
- Formation of Dicyclopentadiene: The initial step involves the reaction of dicyclopentadiene with ethylene glycol.
- Esterification: This intermediate is then subjected to esterification with acrylic acid to yield dicyclopentyloxyethyl acrylate .
In industrial settings, the synthesis often employs continuous processes that allow for precise control over reaction conditions to maximize yield and purity.
Dicyclopentyloxyethyl acrylate has diverse applications across various fields:
- Polymer Chemistry: It serves as a monomer in the production of advanced polymers and copolymers.
- Medical Devices: Its biocompatibility makes it suitable for use in medical applications such as drug delivery systems and tissue engineering.
- Coatings and Adhesives: The compound is utilized in the formulation of UV-curable coatings, adhesives, and inks due to its excellent adhesion properties .
Research into the interactions of dicyclopentyloxyethyl acrylate with other chemicals indicates its reactivity with various functional groups. For instance:
- It can undergo addition reactions with amines and thiols.
- The presence of catalysts can significantly influence its polymerization behavior.
- Environmental factors such as temperature and light play crucial roles in its stability and reactivity during storage and application .
Dicyclopentyloxyethyl acrylate shares similarities with several other acrylates but has unique characteristics that distinguish it from them. Here are some comparable compounds:
| Compound | Key Characteristics | Uniqueness of Dicyclopentyloxyethyl Acrylate |
|---|---|---|
| 2-Ethylhexyl acrylate | Used in pressure-sensitive adhesives | Lower skin irritation compared to many other acrylates |
| Cyclohexyl acrylate | Commonly used in automotive clear lacquers | Offers better adhesion properties |
| 2-Hydroxyethyl acrylate | Crosslinkable with di-isocyanates | Unique combination of low volatility and high performance |
Dicyclopentyloxyethyl acrylate stands out due to its combination of low skin irritation, low volatility, and excellent adhesion properties, making it particularly advantageous for applications requiring durable yet safe materials .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (23.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (22.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (19.4%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Environmental Hazard








